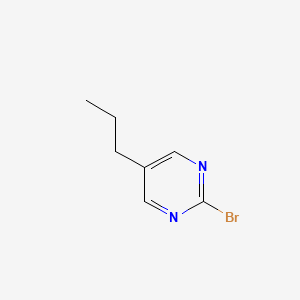

5-Propyl-2-bromopyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Propyl-2-bromopyrimidine is a useful research compound. Its molecular formula is C7H9BrN2 and its molecular weight is 201.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis of 5-Propyl-2-bromopyrimidine

The synthesis of this compound typically involves halogenation reactions, specifically bromination of pyrimidine derivatives. One efficient method includes the Suzuki cross-coupling reaction, where this compound is reacted with boronic acids to form various substituted pyrimidines. This method is advantageous due to its ability to yield high purity products with minimal by-products .

Pharmaceutical Applications

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have shown potential as inhibitors for several biological targets, including protein kinases. For instance, research indicates that certain derivatives exhibit significant potency against cancer cell lines, making them candidates for anticancer drug development .

Case Study: Anticancer Activity

A study examining the anticancer properties of pyrimidine derivatives found that compounds derived from this compound demonstrated cytotoxic effects against A549 human lung adenocarcinoma cells. The structure-activity relationship (SAR) indicated that modifications on the pyrimidine ring could enhance activity while reducing toxicity to non-cancerous cells .

Agrochemical Applications

In agrochemistry, this compound is utilized in the synthesis of herbicides and fungicides. Its ability to form stable complexes with metal ions enhances the efficacy of these agrochemicals. The compound's reactivity allows for the development of novel formulations that target specific plant pathogens or pests .

The biological activity of this compound and its derivatives has been extensively characterized. Notably, they have shown promising results against multidrug-resistant strains of bacteria such as Staphylococcus aureus. The antimicrobial properties are attributed to their ability to disrupt bacterial cell wall synthesis .

| Compound | Activity Type | Target Organism | IC50 (µM) |

|---|---|---|---|

| This compound | Anticancer | A549 (lung cancer) | 15 |

| Derivative A | Antimicrobial | MRSA (methicillin-resistant) | 10 |

| Derivative B | Antimicrobial | E. coli | 20 |

Analyse Des Réactions Chimiques

Suzuki–Miyaura Cross-Coupling Reactions

5-Propyl-2-bromopyrimidine serves as a key electrophilic partner in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions. Its bromine atom at position 2 facilitates efficient coupling with aryl/heteroaryl boronic acids under mild conditions.

Example Reaction with 3,5-Difluorophenylboronic Acid

A representative reaction involves coupling this compound (2.5 mmol) with 3,5-difluorophenylboronic acid (2.5 mmol) in the presence of:

-

Catalyst : Tetrakis(triphenylphosphine)palladium(0)

-

Base : Sodium carbonate (4.5 mmol)

-

Solvent : Toluene/ethanol/water (3:2:2 v/v)

-

Conditions : Reflux for 12 hours

Outcome :

-

Complete conversion to 2-(3,5-difluorophenyl)-5-propylpyrimidine , confirmed via GC-MS analysis .

-

The product is a precursor for liquid crystalline materials and bioactive molecules .

Comparative Reactivity with Chloro Analogues

2-Bromo-substituted pyrimidines like this compound exhibit superior reactivity in cross-coupling reactions compared to their chloro counterparts. The bromine atom’s larger size and lower bond dissociation energy enhance oxidative addition efficiency in palladium-mediated processes .

Key Advantages :

-

Compatibility with diverse boronic acids, including electron-deficient and sterically hindered variants .

Synthetic Utility in Drug Discovery

This compound derivatives have been explored as intermediates in endothelin receptor antagonists. For example:

Propriétés

Formule moléculaire |

C7H9BrN2 |

|---|---|

Poids moléculaire |

201.06 g/mol |

Nom IUPAC |

2-bromo-5-propylpyrimidine |

InChI |

InChI=1S/C7H9BrN2/c1-2-3-6-4-9-7(8)10-5-6/h4-5H,2-3H2,1H3 |

Clé InChI |

IIXBKFFEZMDAOS-UHFFFAOYSA-N |

SMILES canonique |

CCCC1=CN=C(N=C1)Br |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.